molecular formula C11H14BrNO2 B14836851 2-Bromo-4-cyclopropoxy-6-isopropoxypyridine

2-Bromo-4-cyclopropoxy-6-isopropoxypyridine

Katalognummer: B14836851
Molekulargewicht: 272.14 g/mol
InChI-Schlüssel: VKQARJZAQONBNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-cyclopropoxy-6-isopropoxypyridine is a chemical compound with the molecular formula C11H14BrNO It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-bromo-6-isopropoxypyridine as a starting material . The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-cyclopropoxy-6-isopropoxypyridine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while coupling reactions would result in biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-cyclopropoxy-6-isopropoxypyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-4-cyclopropoxy-6-isopropoxypyridine depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The exact molecular targets and pathways involved would require further experimental investigation to elucidate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-4-cyclopropoxy-6-isopropoxypyridine is unique due to the presence of both cyclopropoxy and isopropoxy groups, which may confer distinct chemical and biological properties compared to other pyridine derivatives. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C11H14BrNO2

Molekulargewicht

272.14 g/mol

IUPAC-Name

2-bromo-4-cyclopropyloxy-6-propan-2-yloxypyridine

InChI

InChI=1S/C11H14BrNO2/c1-7(2)14-11-6-9(5-10(12)13-11)15-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI-Schlüssel

VKQARJZAQONBNG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=NC(=CC(=C1)OC2CC2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.